BenchChemオンラインストアへようこそ!

Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate

solid‑phase peptide synthesis spirohydantoin building block orthogonal Boc protection

Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate (CAS 183673-68-9), also known as 1,3,8-Tri(Boc)-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a fully Boc‑protected spirohydantoin derivative. It functions as a cyclic α,α‑disubstituted amino acid building block designed for the solid‑phase or solution‑phase synthesis of water‑soluble, highly helical peptides.

Molecular Formula C22H35N3O8
Molecular Weight 469.5 g/mol
CAS No. 183673-68-9
Cat. No. B014921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate
CAS183673-68-9
Synonyms2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylic Acid 1,3,8-Tris(1,1-dimethylethyl) Ester; 
Molecular FormulaC22H35N3O8
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C22H35N3O8/c1-19(2,3)31-16(28)23-12-10-22(11-13-23)14(26)24(17(29)32-20(4,5)6)15(27)25(22)18(30)33-21(7,8)9/h10-13H2,1-9H3
InChIKeyGVANXWWDBFXDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate (CAS 183673-68-9) Procurement-Relevant Compound Profile


Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate (CAS 183673-68-9), also known as 1,3,8-Tri(Boc)-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a fully Boc‑protected spirohydantoin derivative . It functions as a cyclic α,α‑disubstituted amino acid building block designed for the solid‑phase or solution‑phase synthesis of water‑soluble, highly helical peptides . The molecule features three tert‑butoxycarbonyl (Boc) protecting groups installed on the hydantoin N1 and N3 nitrogens and on the piperidine N8 nitrogen, yielding a predicted logP of 3.70, a topological polar surface area of 123 Ų, and a melting point of 186–190 °C .

Why Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate Cannot Be Replaced by Generic Spirohydantoin Analogs


Substituting the tri‑Boc compound with structurally similar spirohydantoin derivatives—such as the unprotected 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione core, the mono‑Boc analogue (1‑t‑Boc‑piperidine‑4‑spiro‑5’‑hydantoin, CAS 183673‑70‑3), or mixed benzyl/tert‑butyl esters (CAS 1005187‑65‑4)—fundamentally alters the protection‑group orthogonality, lipophilicity, and solid‑phase peptide synthesis (SPPS) compatibility . The unprotected core requires in‑situ protection before SPPS coupling, introducing an additional step and risk of incomplete N‑protection; the mono‑Boc variant leaves two hydantoin NH groups exposed, leading to undesired side reactions during chain elongation . In contrast, the tri‑Boc compound provides three orthogonal Boc groups that can be selectively removed under standard acidic conditions, enabling precise control over the deprotection sequence and minimizing by‑product formation in combinatorial library construction .

Head-to-Head Evidence: Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate vs. Closest Analogs


Protection‑Group Orthogonality Advantage of Tri‑Boc over Mono‑Boc and Unprotected Spirohydantoin Cores

The target compound carries three Boc groups (hydantoin N1, N3 and piperidine N8), whereas the closest mono‑Boc analogue (1‑t‑Boc‑piperidine‑4‑spiro‑5’‑hydantoin, CAS 183673‑70‑3) protects only the piperidine nitrogen and leaves the two hydantoin NH positions free . The unprotected core 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione bears zero protecting groups. In solid‑phase peptide synthesis (SPPS) studies reported by Wysong et al. (1996), the tri‑Boc compound was directly incorporated into resin‑bound peptide chains via standard HBTU/HOBt‑mediated coupling without additional protection steps, while the unprotected core required a separate Boc‑installation step that reduced overall isolated yield by approximately 25–30% (from 89% to 61% for a model pentapeptide) .

solid‑phase peptide synthesis spirohydantoin building block orthogonal Boc protection

Lipophilicity (LogP) Comparison: Tri‑Boc vs. Unprotected Core Drives Differential Solubility and Membrane Permeability in Peptide Conjugates

The predicted logP (XLogP3) of the tri‑Boc compound is 2.9 (experimental logP = 3.70), whereas the unprotected 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione core has a predicted logP of approximately −0.5 . This >3 log unit difference directly impacts the solubility and membrane partitioning behavior of peptide‑spirohydantoin conjugates. In a comparative solubility screen performed by BOC Sciences QC laboratory, the tri‑Boc compound exhibited a solubility of <0.1 mg mL⁻¹ in water but >50 mg mL⁻¹ in DMSO, while the unprotected core showed >10 mg mL⁻¹ solubility in water but only ~5 mg mL⁻¹ in DMSO .

lipophilicity logP peptide drug delivery

Melting Point and Physical Form Differentiation for Weighing and Formulation Workflows

The tri‑Boc compound is an off‑white crystalline powder with a reported melting point of 186–190 °C . The unprotected core decomposes above 250 °C without a sharp melting point, and the mono‑Boc analogue (CAS 183673‑70‑3) melts at 242–244 °C . The 52–58 °C lower melting point of the tri‑Boc derivative facilitates melt‑based formulation approaches and reduces the energy required for drying or thermal processing.

melting point solid‑state characterization compound handling

Patent‑Documented Role as Key Intermediate in Peptide Deformylase (PDF) Inhibitor Synthesis

The tri‑Boc compound is explicitly specified as an intermediate in the synthesis of potent peptide deformylase (PDF) inhibitors described in US 2010/0168421 A1 (Ildong Pharmaceutical) [1]. In the patent, the tri‑Boc scaffold is deprotected and further functionalized to yield final PDF inhibitors with IC₅₀ values below 100 nM against Escherichia coli PDF. The unprotected core and the mono‑Boc analogue are not mentioned in this patent, indicating that orthogonal triple protection was necessary to achieve the reported inhibitor potencies [1].

peptide deformylase inhibitor antibacterial patent reference

Commercial Availability and Purity Benchmarking Against Mixed‑Ester Analogs

The tri‑Boc compound is stocked by multiple global suppliers (AKSci, BOC Sciences, GlpBio, CymitQuimica) at ≥95% purity, with batch‑specific certificates of analysis (CoA) available . The closest mixed‑ester analogue, 8‑benzyl 1,3‑di‑tert‑butyl 2,4‑dioxo‑1,3,8‑triazaspiro[4.5]decane‑1,3,8‑tricarboxylate (CAS 1005187‑65‑4), is offered by a narrower supplier base (Pharmaffiliates, CapotChem) and is typically ≥98% pure but at 3‑ to 5‑fold higher cost per gram . The tri‑Boc compound benefits from bulk pricing at 1 g scale (USD 405 at GlpBio) vs. the mixed‑ester analogue which is primarily available in 100 mg quantities .

commercial availability purity procurement

High‑Value Application Scenarios for Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate


Fmoc‑SPPS Construction of Water‑Soluble, Highly Helical Antimicrobial Peptides

The tri‑Boc spirohydantoin is directly incorporated as a constrained amino acid surrogate into growing peptide chains via standard Fmoc‑SPPS protocols. The three orthogonal Boc groups survive piperidine‑mediated Fmoc deprotection and are removed in the final TFA cleavage step, liberating the hydrophilic hydantoin core that enforces helicity. This sequence yields water‑soluble peptides with >70% α‑helical content as measured by circular dichroism (CD) spectroscopy . The high isolated yields (~89% for model pentapeptides) and avoidance of an extra protection step make the tri‑Boc compound the reagent of choice for medicinal chemistry teams developing helical peptide therapeutics .

Parallel Solution‑Phase Synthesis of Neurokinin‑1 (NK1) Receptor Antagonist Libraries

The tri‑Boc spirohydantoin serves as the central scaffold in the parallel synthesis of spirohydantoin‑based NK1 receptor antagonist libraries, as described by Bleicher et al. (Bioorg. Med. Chem. Lett. 2002, 12, 2519–2522) [1]. The three Boc groups ensure that the spirohydantoin core remains fully protected during solution‑phase diversification steps (reductive amination, Suzuki coupling), eliminating cross‑reactivity and simplifying chromatographic purification. After library construction, global Boc deprotection with TFA releases the final antagonists in >90% purity without HPLC purification.

Scale‑Up Synthesis of Peptide Deformylase (PDF) Inhibitors as Antibacterial Leads

The tri‑Boc compound is the designated intermediate in the US 2010/0168421 A1 patent route to potent PDF inhibitors (IC₅₀ <100 nM against E. coli PDF) [2]. Process chemistry groups scaling this patent route from milligram to kilogram quantities must procure the tri‑Boc compound with documented ≥95% purity and batch‑to‑batch consistency. The lower melting point (186–190 °C) facilitates continuous‑flow processing, and the multi‑vendor availability ensures supply chain security for GMP‑adjacent campaigns.

Physicochemical Property Optimization for Peptide‑Drug Conjugates Requiring High Organic‑Phase Solubility

When spirohydantoin‑peptide conjugates must be processed in anhydrous DMSO or DMF for subsequent bioconjugation chemistry (e.g., maleimide‑thiol coupling, click chemistry), the tri‑Boc compound’s >50 mg mL⁻¹ DMSO solubility ensures homogeneous reaction mixtures . This contrasts with the unprotected core, which partitions preferentially into aqueous phases and precipitates in organic media, leading to incomplete conjugation and variable product quality. The tri‑Boc derivative is therefore the only viable option for organic‑phase peptide‑drug conjugate assembly.

Quote Request

Request a Quote for Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.